

Application Note: Strategic Synthesis and Functionalization of 3-Pentylquinoline

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Compound of Interest

Compound Name: 3-Pentylquinoline

CAS No.: 17692-04-5

Cat. No.: B14709410

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Executive Summary

3-Pentylquinoline represents a critical lipophilic scaffold in medicinal chemistry, particularly for modulating the Lipophilic Efficiency (LipE) of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. While 2- and 4-substituted quinolines are easily accessible via classical Skraup or Combes syntheses, the 3-position remains electronically deactivated and synthetically challenging.

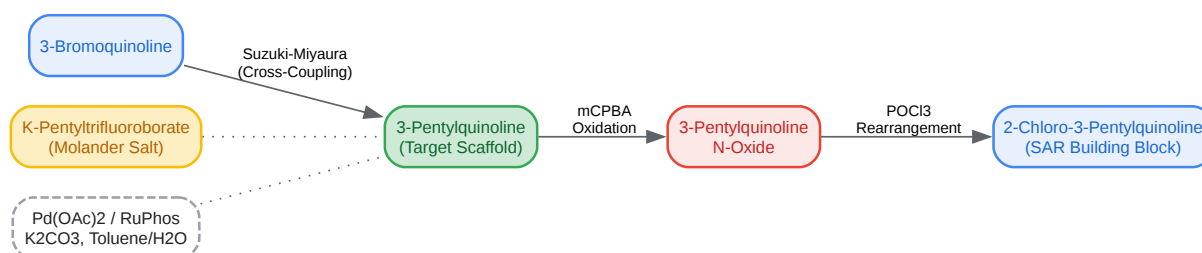
This application note details a robust, scalable protocol for synthesizing **3-pentylquinoline** using Molander-type Suzuki-Miyaura cross-coupling, followed by its activation as a divergent intermediate. By converting the parent molecule into its N-oxide, researchers can access the reactive 2-chloro derivative, enabling rapid Structure-Activity Relationship (SAR) exploration.

Synthesis Strategy: The "Make"

Direct alkylation of quinoline is non-selective. Therefore, we utilize a palladium-catalyzed cross-coupling approach.^{[1][2][3][4][5]} We recommend Potassium Pentyltrifluoroborate over pentylboronic acid due to its superior stability and resistance to protodeboronation.

Experimental Workflow Diagram

The following diagram illustrates the primary synthesis and subsequent activation pathways.



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Caption: Figure 1. Synthetic route from 3-bromoquinoline to the activated 2-chloro-**3-pentylquinoline** scaffold.

Protocol 1: Molander Cross-Coupling

Objective: Synthesis of **3-Pentylquinoline** from 3-Bromoquinoline. Rationale: The use of RuPhos/Pd(OAc)₂ is critical here. Standard phosphine ligands often lead to

-hydride elimination when coupling primary alkyl chains, resulting in alkene side products. RuPhos suppresses this pathway [1].

Materials:

- 3-Bromoquinoline (1.0 equiv)
- Potassium pentyltrifluoroborate (1.2 equiv)
- Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
- RuPhos (4 mol%)
- Potassium carbonate (K₂CO₃, 3.0 equiv)

- Solvent: Toluene/Water (3:1 ratio)

Step-by-Step Procedure:

- Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and RuPhos. Add dry Toluene (2 mL/mmol) and stir at room temperature for 10 minutes to form the active catalytic species.
- Substrate Addition: Add 3-bromoquinoline, potassium pentyltrifluoroborate, and K₂CO₃ to the vial.
- Solvent System: Add the remaining Toluene and degassed Water (3:1 total ratio).
- Reaction: Seal the vessel and heat to 95°C for 12–16 hours with vigorous stirring.
 - QC Check: Monitor by TLC (Hexane/EtOAc 8:2). The borate salt will remain at the baseline; the product will be less polar than the starting bromide.
- Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water (x2) and brine (x1). Dry over MgSO₄ and concentrate.
- Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–10% EtOAc in Hexanes.

Expected Yield: 85–92% Data Validation:

- ¹H NMR (CDCl₃): Look for the disappearance of the C2-H singlet at ~8.9 ppm (shifted) and the appearance of the pentyl triplet at ~0.9 ppm and methylene multiplet at ~2.7 ppm (benzylic).

Functionalization: The "Use" as an Intermediate

Once synthesized, **3-pentylquinoline** is rarely the final drug. It is an intermediate. The most powerful application is the regioselective functionalization of the C2 position via N-oxide rearrangement (Meisenheimer/Reissert-Henze type reaction) [2].

Protocol 2: Regioselective C2-Chlorination

Objective: Convert **3-pentylquinoline** into 2-chloro-**3-pentylquinoline**. Mechanism: N-oxidation activates the ring. Treatment with POCl_3 causes nucleophilic attack of chloride at the C2 position followed by deoxygenation, restoring aromaticity.

Step-by-Step Procedure:

- N-Oxidation:
 - Dissolve **3-pentylquinoline** in DCM (0.1 M).
 - Add m-chloroperbenzoic acid (mCPBA, 1.2 equiv) at 0°C .
 - Stir at RT for 3 hours. Wash with saturated NaHCO_3 to remove benzoic acid byproducts.
 - Result: **3-Pentylquinoline** N-oxide (Solid/Oil).
- Chlorination rearrangement:
 - Dissolve the N-oxide in dry chloroform (CHCl_3).
 - Add Phosphorus Oxychloride (POCl_3 , 3.0 equiv) dropwise at 0°C .
 - Heat to reflux (65°C) for 2 hours.
 - Safety Note: Quench carefully by pouring the reaction mixture onto ice/ NaOH .
- Isolation: Extract with DCM. Purify via silica gel chromatography.

Application Utility: The resulting 2-chloro-**3-pentylquinoline** is a versatile electrophile. It allows for:

- $\text{S}_\text{N}\text{Ar}$ reactions: Displacement of Cl with amines, phenols, or thiols to create complex libraries.
- Suzuki Couplings: Coupling at the C2 position to create 2,3-disubstituted quinolines.

Analytical Specifications

To ensure protocol validity, the isolated intermediate must meet these specifications:

Parameter	Specification	Method
Appearance	Pale yellow oil or low-melting solid	Visual
Purity	>98%	HPLC (254 nm)
Identity	M+H = 200.14 (Calculated)	LC-MS (ESI+)
1H NMR Diagnostic	2.75 (t, 2H, Ar-CH ₂ -), 8.78 (d, 1H, H-2)	400 MHz CDCl ₃

References

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